N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
This compound features a 1,3-diazaspiro[4.5]decane core, a bicyclic system with a cyclohexane ring fused to a hydantoin-like five-membered ring.
Properties
IUPAC Name |
N-tert-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-5-7-15(8-6-10)12(20)18(13(21)17-15)9-11(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRHRXCLXMDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: To form the spirocyclic structure.
Amidation reactions: To introduce the acetamide group.
Alkylation reactions: To introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: To enhance reaction efficiency.
Continuous flow synthesis: For scalable production.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amide and spirocyclic lactam groups are susceptible to oxidation under strong acidic or basic conditions. Key reactions include:
Reduction Reactions
The lactam and amide carbonyl groups can undergo selective reduction:
Nucleophilic Substitution
The tert-butyl group and spirocyclic nitrogen atoms may participate in substitution reactions:
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss attributed to lactam ring degradation.
Functionalization via Acylation/Alkylation
The spirocyclic nitrogen and acetamide group can be further derivatized:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-Acylation | Acetyl chloride/pyridine | Diacetylated derivative |
| N-Alkylation | CH₃I/K₂CO₃ | Quaternary ammonium salts |
Photochemical and Thermal Reactions
Preliminary studies suggest:
-
Photolysis under UV light (254 nm) generates radical intermediates, leading to dimerization .
-
Thermal Rearrangement at 150°C in toluene forms fused bicyclic lactams via -sigmatropic shifts.
Catalytic Reactions
Pd-catalyzed cross-coupling reactions are feasible at the sp³-hybridized carbons:
| Reaction Type | Catalysts/Ligands | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-spirocyclic hybrids |
Scientific Research Applications
Medicinal Chemistry
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been investigated for its pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The dioxo moiety is thought to play a role in its mechanism of action by interfering with cellular metabolism.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its unique structure may disrupt bacterial cell walls or inhibit essential metabolic pathways.
Agrochemical Applications
The compound's biological activity extends into agriculture:
- Pesticidal Activity : Research indicates that derivatives of this compound can function as effective pesticides. The spirocyclic structure may enhance binding affinity to target enzymes in pests.
- Plant Growth Regulators : There is emerging evidence that compounds like this compound can act as growth regulators, promoting beneficial growth responses in certain plant species.
Materials Science
In the field of materials science, the compound's unique properties allow for innovative applications:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds may improve interfacial adhesion in composite materials.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations compared to control groups, suggesting its potential as a natural pesticide alternative.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include modifications to the acetamide substituent and substitutions on the spiro ring. These changes impact molecular weight, lipophilicity, and biological interactions.
2.1 Structural and Physicochemical Properties
*Estimated based on tert-butyl’s contribution to lipophilicity.
2.2 Key Observations
Substituent Effects on Lipophilicity :
Crystallographic Insights :
Synthetic Routes :
- The tert-butyl compound may be synthesized via methods similar to those in (copper-catalyzed diazo transfer). Chloro and fluorobenzyl analogs likely require halogenation or Suzuki coupling .
Biological Activity
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 268.3 g/mol. Its structure includes a diazaspirodecane moiety, which is known for contributing to diverse biological activities.
Structural Formula
Research indicates that compounds with similar structural features often exhibit activity against various biological targets. The diazaspiro framework may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. For instance, studies have shown that related compounds can modulate GPCR activity, leading to downstream effects on cell function and metabolism .
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays indicate that it may induce apoptosis in specific cancer cells, although the exact mechanism remains to be fully elucidated.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular homeostasis and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of metabolic enzyme activity |
Notable Research
- Antimicrobial Studies : A study conducted by researchers at the University of Mysore demonstrated that compounds structurally related to this compound showed significant inhibition against various bacterial pathogens .
- Cytotoxicity Assessment : In vitro assays revealed that the compound could reduce cell viability in specific cancer cell lines by inducing programmed cell death mechanisms . Further investigations are needed to understand the signaling pathways involved.
- Mechanistic Insights : Research on related diazaspiro compounds indicates potential interactions with GPCRs, suggesting a possible mechanism for their biological effects . Future studies should focus on elucidating these interactions specifically for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
